Home > Products > Screening Compounds P72515 > (1-ethyl-1H-indol-3-yl)(piperidino)methanone
(1-ethyl-1H-indol-3-yl)(piperidino)methanone - 866145-26-8

(1-ethyl-1H-indol-3-yl)(piperidino)methanone

Catalog Number: EVT-3297390
CAS Number: 866145-26-8
Molecular Formula: C16H20N2O
Molecular Weight: 256.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Hexyl-1H-indol-3-yl)-1-naphthalenyl-methanone (JWH-019) []

  • Compound Description: JWH-019 is a second-generation synthetic cannabinoid known to cause severe adverse reactions in humans. It acts as a potent agonist of the cannabinoid receptors, primarily CB1. Research on its metabolism identified CYP1A2 as the primary enzyme responsible for its oxidative metabolism in the human liver. []
  • Relevance: This compound shares the core structure of an indole ring substituted at the 3-position with a ketone moiety with (1-ethyl-1H-indol-3-yl)(piperidino)methanone. The key structural difference lies in the substituents on the indole nitrogen (hexyl vs. ethyl) and the ketone moiety (naphthalenyl vs. piperidino). []

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide []

  • Compound Description: This compound features an indole ring substituted at the 3-position with a ketoamide moiety. Its crystal structure reveals four independent molecules within the asymmetric unit, stabilized by intermolecular hydrogen bonding and π-π stacking interactions. []
  • Relevance: Although it bears an amide instead of a piperidine ring linked to the ketone, this compound shares a similar core structure with (1-ethyl-1H-indol-3-yl)(piperidino)methanone, including the 1-ethyl substitution on the indole nitrogen. The presence of methoxy substituents on both the indole and phenyl rings distinguishes this compound further. []

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide []

  • Compound Description: This molecule, similar to the previous one, features an indole ring with a 1-ethyl substituent and a ketoamide moiety at the 3-position. Its crystal packing is stabilized by weak π-π stacking interactions and intermolecular hydrogen bonds. []

(3-Amino-1-phenyl-1H-benzo[f]chromen-2-yl) (1H-Indol-3-yl) Methanone Derivatives []

  • Compound Description: This series of compounds features a (1H-indol-3-yl)methanone moiety linked to a chromene scaffold. Synthesized through a green, one-pot, three-component reaction, these compounds demonstrated significant anti-inflammatory and analgesic activities in animal models. []
  • Relevance: While these compounds share the (1H-indol-3-yl)methanone core with (1-ethyl-1H-indol-3-yl)(piperidino)methanone, they lack the 1-ethyl substitution on the indole and incorporate a more complex chromene system instead of the piperidine ring. []

(1-(Cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone (TMCP-CHM) []

  • Compound Description: TMCP-CHM is a synthetic cannabinoid distinguished by a cyclopropane ring in its structure. This compound undergoes thermal degradation during smoking, forming a ring-opened degradant with a terminal double bond. Both the parent compound and its degradant are metabolized in the liver, producing various hydroxylated, carboxylated, and N-dealkylated metabolites. []

{2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) [, ]

  • Compound Description: MIAM is a novel indole compound with potent anti-cancer activity against various cancer cell lines. This compound exhibits its anti-cancer effects by inducing apoptosis, arresting the cell cycle, and modulating SIRT3 activity. Its mechanism of action involves intercalation into DNA, as confirmed by multiple assays. [, ]
Classification

The compound is classified as an indole derivative, specifically an amide, due to the presence of the methanone functional group. Its molecular formula is C16H20N2OC_{16}H_{20}N_{2}O, with a molar mass of approximately 256.34 g/mol .

Synthesis Analysis

The synthesis of (1-ethyl-1H-indol-3-yl)(piperidino)methanone typically involves several key steps:

  1. Starting Materials: The synthesis begins with 1-ethylindole and piperidine.
  2. Reaction Conditions: The reaction is often conducted in an organic solvent such as ethanol or methanol, with the addition of acidic catalysts like p-toluenesulfonic acid or Lewis acids (e.g., zinc chloride).
  3. Temperature and Time: The reaction can be performed at room temperature or slightly elevated temperatures (25-50°C) for several hours to overnight, depending on the desired yield and purity.
  4. Purification: Post-reaction, purification methods such as recrystallization or chromatography may be employed to isolate the product .
Molecular Structure Analysis

The molecular structure of (1-ethyl-1H-indol-3-yl)(piperidino)methanone can be analyzed using various techniques:

  • Structural Formula: The compound features an indole ring system with an ethyl substituent at the nitrogen atom and a piperidine ring connected through a carbonyl group.
  • Geometric Configuration: The spatial arrangement of atoms in the molecule can influence its biological activity. Computational modeling and X-ray crystallography are often used to elucidate these configurations.

Key Structural Data

  • Indole Ring: Provides aromatic stability and participates in π-stacking interactions.
  • Piperidine Moiety: Contributes basicity and potential for hydrogen bonding.
Chemical Reactions Analysis

(1-ethyl-1H-indol-3-yl)(piperidino)methanone can undergo various chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate, leading to carboxylic acid derivatives.
  2. Reduction: Reduction can occur using sodium borohydride, yielding alcohol or amine derivatives.
  3. Substitution Reactions: Nucleophilic substitutions can occur at the indole ring, particularly at the 3-position, allowing for further functionalization.
Mechanism of Action

The mechanism of action for (1-ethyl-1H-indol-3-yl)(piperidino)methanone primarily involves its interaction with cellular components:

Target Interaction

The compound has been shown to interact with tubulin, inhibiting its polymerization. This action disrupts mitotic spindle assembly during cell division.

Biochemical Pathways

The inhibition of tubulin polymerization affects critical cellular processes, leading to cell cycle arrest and potential apoptosis in rapidly dividing cells.

Pharmacokinetics

Binding studies indicate a high binding affinity, with reported binding energy significantly greater than standard chemotherapeutics like combretastatin A4.

Physical and Chemical Properties Analysis

The physical and chemical properties of (1-ethyl-1H-indol-3-yl)(piperidino)methanone include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water.

Relevant Data

PropertyValue
Molecular FormulaC16H20N2OC_{16}H_{20}N_{2}O
Molar Mass256.34 g/mol
Melting PointNot extensively documented
Applications

(1-ethyl-1H-indol-3-yl)(piperidino)methanone has several scientific applications:

  1. Anticancer Research: Due to its ability to inhibit tubulin polymerization, it is being studied for potential use in cancer therapy.
  2. Biological Studies: Its unique structure allows it to serve as a probe for studying cellular mechanisms involving microtubules.
  3. Pharmaceutical Development: As part of drug design efforts targeting similar biological pathways, derivatives may show enhanced efficacy or reduced toxicity profiles.
Introduction to Indole-Based Synthetic Cannabinoid Receptor Agonists (SCRAs)

Historical Context and Emergence of Synthetic Cannabinoids

The development of indole-based SCRAs originated from pharmaceutical research into non-opioid analgesics. In the 1980s, pravadoline (an aminoalkylindole or AAI) was initially designed by the Sterling Research Group as a cyclooxygenase inhibitor but serendipitously found to exert antinociceptive effects via CB1 receptor activation—a discovery that redirected synthetic efforts toward cannabimimetic indoles [1]. By the mid-2000s, novel AAI analogs like JWH-018 emerged as recreational substances marketed as "Spice" or "K2." These products circumvented regulatory frameworks by labeling plant material sprayed with synthetic indoles as "herbal incense" not for human consumption, accelerating their global proliferation [4]. The structural flexibility of indole scaffolds enabled rapid iterations to bypass legal controls, establishing synthetic cannabinoids as a persistent class of designer drugs.

Structural Evolution of Indole-Derived Cannabimimetics

The pharmacological optimization of indole-based SCRAs involved systematic modifications to three key regions:

  • N1-Alkylation: Early analogs featured n-pentyl chains (e.g., JWH-018), mimicking THC’s C3 alkyl side chain. Introduction of 1-ethyl groups (as in the target compound) represented a strategy to reduce molecular weight while retaining receptor engagement, as evidenced in derivatives like JWH-071 [(1-ethyl-1H-indol-3-yl)(1-naphthyl)methanone] [6].
  • C3 Aroyl/Linker Groups: Replacement of naphthoyl groups (JWH-018) with piperidinyl ketones marked a shift toward heterocyclic bioisosteres. This modification altered steric and electronic interactions with CB1 receptor subpockets, potentially influencing functional selectivity [7].
  • Indole Core Rigidification: Later generations incorporated conformational restraints, such as WIN 55,212-2’s morpholinoethyl bridge, to enhance potency and receptor residence time [1].

Table 2: Structural Progression of Key Indole SCRAs

GenerationRepresentative CompoundN1 SubstituentC3 GroupMolecular Weight
1stJWH-073n-Pentyl1-Naphthoyl327.4 g/mol
1stJWH-071Ethyl1-Naphthoyl299.4 g/mol
Target(1-ethyl-1H-indol-3-yl)(piperidino)methanoneEthylPiperidinylketone242.3 g/mol

Position of (1-ethyl-1H-indol-3-yl)(piperidino)methanone in SCRA Classification

This compound belongs to the early indole-derived SCRAs, characterized by:

  • Core Structure: A 1-ethylindole scaffold, contrasting with later valinamide/indazole hybrids (e.g., ADB-PINACA) [7].
  • Ketone Linker: The carbonyl bridge connecting C3 to the piperidine group, a feature shared with naphthoylindoles but distinct from carbazole or quinoline chemotypes.
  • Receptor Binding Profile: Though specific binding data for this compound is limited, structurally analogous 1-ethyl-3-heterocyclic carbonyl indoles exhibit moderate-to-high CB1 affinity (e.g., JWH-071: CB1 Ki = 1340 nM) [6]. Its piperidine moiety may favor interactions with CB1 transmembrane helices via hydrophobic stacking or hydrogen bonding, though potency is likely lower than that of naphthoyl counterparts.

Table 3: Classification Relative to Major SCRA Families

SCRA ClassPrototype CompoundTarget Compound's Divergence
Classical CannabinoidsHU-210Non-steroidal indole core
NaphthoylindolesJWH-018Piperidine vs. naphthyl at C3
Valinamide/IndazolesADB-PINACAAbsence of aminoamide linker; ethyl at N1

Concluding Remarks

(1-ethyl-1H-indol-3-yl)(piperidino)methanone exemplifies the strategic modularity of indole SCRAs, where piperidine incorporation represents an innovation to modulate receptor kinetics while evading structural alerts in drug legislation. Its design reflects the broader trajectory of SCRA development—pharmaceutical origins, structural diversification for enhanced potency, and eventual adaptation into unregulated psychoactive products [1] [4]. Future research should prioritize crystallographic studies to elucidate its binding mode within CB1 receptors.

Properties

CAS Number

866145-26-8

Product Name

(1-ethyl-1H-indol-3-yl)(piperidino)methanone

IUPAC Name

(1-ethylindol-3-yl)-piperidin-1-ylmethanone

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C16H20N2O/c1-2-17-12-14(13-8-4-5-9-15(13)17)16(19)18-10-6-3-7-11-18/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3

InChI Key

VONJKYNKANQNSO-UHFFFAOYSA-N

SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)N3CCCCC3

Solubility

38.5 [ug/mL]

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)N3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.